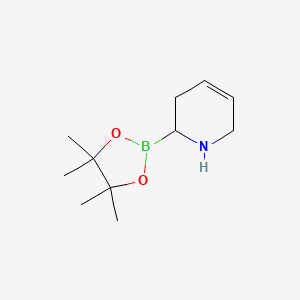![molecular formula C12H18N2O6S B13515232 methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a sulfamoyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The carboxylate ester can be formed through a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
tert-Butoxy Protection: The tert-butoxy group can be introduced through a protection reaction, where a hydroxyl group reacts with tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate: Similar compounds include other pyrrole derivatives with sulfamoyl and ester groups.
tert-Butyl 2-Oxomorpholine-4-carboxylate: Another compound with a similar tert-butoxy group and carboxylate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O6S |
|---|---|
Molekulargewicht |
318.35 g/mol |
IUPAC-Name |
methyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfamoyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O6S/c1-12(2,3)20-10(15)7-14-21(17,18)8-5-9(13-6-8)11(16)19-4/h5-6,13-14H,7H2,1-4H3 |
InChI-Schlüssel |
LSMBVNFOHBBBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)C1=CNC(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)


![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)


![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)

